[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride
Description
[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride is a biphenyl derivative featuring a methoxy (-OCH₃) group on one phenyl ring and an aminomethyl (-CH₂NH₂) group on the adjacent phenyl ring, with the amine protonated as a hydrochloride salt. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPUDZBHVGASFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Framework Construction
The biphenyl core of the target compound is efficiently constructed via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting 4-bromobenzonitrile with 4-methoxyphenylboronic acid under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : DME/H₂O (4:1 v/v)
- Temperature : 80°C, 12 h
This method achieves >85% yield of 4'-(4-methoxyphenyl)benzonitrile , as confirmed by GC-MS. The nitrile intermediate is subsequently reduced to the primary amine (Section 2.2).
Reductive Amination of Biphenyl Carbonyl Intermediates
Alternative routes employ 4-(4-methoxyphenyl)benzaldehyde as a key intermediate, synthesized via oxidation of the corresponding alcohol. Reductive amination with ammonium acetate and NaBH₃CN in methanol (pH 4–5, 24 h) affords the free base amine in 78–82% yield .
Table 1: Comparative Analysis of Cross-Coupling Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | 85–90 | 98.5 | Scalable, air-tolerant conditions |
| Reductive Amination | 78–82 | 97.2 | Avoids nitrile intermediates |
Reductive Pathways from Nitrile Precursors
Synthesis of Biphenyl Nitriles via Cross-Coupling
Building on the Chinese patent CN102863356A, 4'-(4-methoxyphenyl)benzonitrile is synthesized using a modified Ullmann coupling:
- Substrates : 4-iodobenzonitrile + 4-methoxyphenol
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-phenanthroline
- Solvent : DMF, 120°C, 24 h
This method achieves 88% yield with 99.6% purity after recrystallization in methanol.
Borane-Mediated Nitrile Reduction to Primary Amines
The nitrile-to-amine conversion follows protocols from ChemicalBook:
- Reduction system : BH₃·THF (3 equiv) in anhydrous THF
- Temperature : 0°C → rt, 6 h
- Workup : Quench with MeOH/HCl, extract with EtOAc
This step delivers [4-(4-methoxyphenyl)phenyl]methanamine in 91–93% yield , with subsequent hydrochloride salt formation via HCl/Et₂O treatment.
Table 2: Nitrile Reduction Efficiency
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| BH₃·THF | THF | 6 | 93 |
| H₂ (Ra-Ni) | EtOH | 12 | 85 |
| LiAlH₄ | Et₂O | 4 | 89 |
One-Pot Tandem Synthesis Strategies
Concurrent Coupling and Amination Processes
Innovative one-pot methodologies from RSC studies integrate imine protection with palladium-catalyzed arylation:
- Imine formation : Benzylamine + benzophenone → N-diphenylmethylene imine
- Arylation : Pd(OAc)₂ (2.5 mol%)/NiXantphos, 4-bromo-4'-methoxybiphenyl, NaN(SiMe₃)₂
- Deprotection : 2N HCl, EtOH reflux
This cascade process achieves 87% overall yield with 98.8% purity , eliminating intermediate isolation.
Catalytic Systems and Optimization
Critical parameters for tandem reactions:
- Catalyst loading : <3 mol% Pd prevents nanoparticle aggregation
- Base selection : NaN(SiMe₃)₂ outperforms KOtBu in preventing proto-deboronation
- Solvent effects : CPME > toluene for thermal stability
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Precipitation Techniques
Standard hydrochloride salt formation involves:
- Dissolving free base in anhydrous Et₂O
- Slow addition of HCl (g) at 0°C
- Filtration and washing with cold Et₂O
Purity : 99.5% by HPLC (ICH guidelines)
Yield : 95–97%
Crystallization and Characterization Methods
Recrystallization from EtOH/Et₂O (1:5) yields needle-like crystals suitable for XRD. Key characterization data:
- ¹H NMR (400 MHz, D₂O): δ 7.52 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 4.12 (s, 2H), 3.82 (s, 3H)
- mp : 214–216°C (dec.)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The methoxy group and the amine functionality play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The compound may influence various signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly alter physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Methoxy vs. Chloro : The methoxy group (electron-donating) enhances solubility in polar solvents compared to chloro analogs (electron-withdrawing), which may exhibit lower solubility .
- Sulfonyl Groups : Ethylsulfonyl substituents () drastically increase molecular polarity but reduce solubility in organic solvents, favoring industrial applications .
- Biphenyl vs.
Biological Activity
[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring, which plays a critical role in its biological activity. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating membrane penetration and receptor binding.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant-like effects : Preliminary studies suggest it may influence serotonin pathways.
- Antimicrobial properties : Exhibits activity against various bacterial strains.
- Anti-inflammatory effects : Potential to modulate inflammatory responses.
Data Table: Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antimicrobial | Inhibition of E. coli growth | |
| Anti-inflammatory | Reduced cytokine release |
Case Studies
-
Antidepressant Activity :
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin availability in the synaptic cleft. -
Antimicrobial Efficacy :
In vitro assays revealed that the compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics. -
Anti-inflammatory Effects :
Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What computational methods predict its reactivity in novel reactions?
- Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict receptor interactions. Software like Gaussian or AutoDock Vina is recommended .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
